A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylbenzoxazole
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Molecular Identity
In the landscape of heterocyclic chemistry, precision in nomenclature is paramount. This guide focuses on the physicochemical properties of the compound identified by the CAS Number 95-21-6. While the query "2-(2-Methylbenzoyl)oxazole" was noted, extensive database searches consistently resolve to 2-Methylbenzoxazole . The former suggests a significantly different molecular structure containing a benzoyl moiety, for which there is scant literature. Therefore, this technical guide is dedicated to the well-documented and industrially relevant compound, 2-Methylbenzoxazole (C₈H₇NO), a key scaffold in medicinal chemistry and materials science.[1][2][3] This document will serve as a comprehensive resource, detailing its fundamental physicochemical characteristics and the methodologies for their determination.
Core Physicochemical Properties of 2-Methylbenzoxazole
The utility of a chemical entity in research and development is fundamentally governed by its intrinsic physicochemical properties. These parameters influence its reactivity, solubility, bioavailability, and suitability for various applications. The key properties of 2-Methylbenzoxazole are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [2][3] |
| Molecular Weight | 133.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 5-10 °C (lit.) | [3] |
| Boiling Point | 178 °C (lit.) | [3] |
| Density | 1.121 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.550 (lit.) | [3] |
| Solubility | Insoluble in water; soluble in alcohol. | [1] |
| pKa (of conjugate acid) | 1.58 ± 0.10 (Predicted) | |
| LogP | 1.82 |
Experimental Protocols for Physicochemical Characterization
A thorough understanding of a compound's properties necessitates robust experimental verification. The following section details the standard methodologies for determining the key physicochemical parameters of 2-Methylbenzoxazole, providing the rationale behind each technique.
Determination of Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.
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Melting Point Determination:
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Methodology: A capillary melting point apparatus is the standard instrument. A small, powdered sample of solidified 2-Methylbenzoxazole is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
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Causality: A sharp melting point range (typically < 1 °C) is indicative of a high-purity sample. Impurities tend to broaden and depress the melting point.
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Boiling Point Determination:
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Methodology: Due to the relatively high boiling point, distillation is the preferred method. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point.
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Causality: The boiling point is a measure of the volatility of the compound and is directly related to the strength of its intermolecular forces.
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Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-Methylbenzoxazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments. For 2-Methylbenzoxazole, the spectrum would show signals for the aromatic protons on the benzene ring and the methyl protons.
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¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule.
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Experimental Workflow: A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer, and the spectrum is acquired.
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Infrared (IR) Spectroscopy:
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Methodology: IR spectroscopy is used to identify the functional groups present in a molecule. A drop of liquid 2-Methylbenzoxazole is placed between two salt plates (e.g., NaCl), and an IR spectrum is recorded.
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Expected Absorptions: The IR spectrum of 2-Methylbenzoxazole would exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=N stretching of the oxazole ring, and C-O stretching.
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Mass Spectrometry (MS):
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Methodology: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio of the resulting ions is then measured.
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Expected Fragmentation: The mass spectrum of 2-Methylbenzoxazole would show a molecular ion peak at m/z = 133, corresponding to its molecular weight.
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Diagram of Spectroscopic Analysis Workflow```dot
Caption: Synthesis of 2-Methylbenzoxazole.
Applications in Drug Development and Research
2-Methylbenzoxazole and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The benzoxazole scaffold is considered a "privileged structure" as it can interact with a wide range of biological targets. Derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. [5][6][7]A thorough understanding of the physicochemical properties of the parent compound, 2-Methylbenzoxazole, is therefore crucial for the rational design and development of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-Methylbenzoxazole, a compound of significant interest in chemical research and drug development. By presenting a combination of established data and the experimental methodologies for their validation, this document serves as a valuable resource for scientists and researchers. The provided protocols and workflows are designed to ensure scientific integrity and reproducibility in the characterization of this important heterocyclic compound.
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